5-Amino-6-chloro-2,1,3-benzothiadiazole
Overview
Description
5-Amino-6-chloro-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C6H4ClN3S. It is a derivative of benzothiadiazole, characterized by the presence of an amino group at the 5th position and a chlorine atom at the 6th position on the benzene ring fused with a thiadiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole typically involves the reaction of 2-amino-5-chlorobenzenethiol with nitrous acid, leading to the formation of the desired benzothiadiazole derivative. The reaction conditions often include the use of solvents like pyridine and reagents such as thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps like diazotization, cyclization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding diamine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzothiadiazole derivatives .
Scientific Research Applications
5-Amino-6-chloro-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the amino and chloro substituents.
4-Amino-2,1,3-benzothiadiazole: Another derivative with an amino group at the 4th position.
5-Bromobenzo[c][1,2,5]thiadiazole: A brominated derivative used in various chemical applications
Uniqueness
5-Amino-6-chloro-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGIAUJBFGRFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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